

Physical properties of 4,6-Dimethylpyrimidine (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Dimethylpyrimidine

Cat. No.: B031164

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4,6-Dimethylpyrimidine**

Introduction

4,6-Dimethylpyrimidine is an aromatic heterocyclic organic compound with the chemical formula $C_6H_8N_2$.^[1] As a derivative of pyrimidine, it serves as a valuable building block in various chemical syntheses. Understanding its physical properties, such as melting and boiling points, is fundamental for its application in research and development, particularly in the fields of medicinal chemistry and materials science. At room temperature, **4,6-Dimethylpyrimidine** exists as a colorless, flammable liquid.^{[1][2]} This guide provides a detailed overview of its key physical constants and outlines generalized experimental protocols for their determination.

Physical Properties

The melting and boiling points of **4,6-Dimethylpyrimidine** have been reported in various sources. A summary of these values is presented below.

Physical Property	Value	Source
Melting Point	25 °C	[3]
Boiling Point	154 °C	[4][5]
39-41 °C at 0.3 mmHg	[4]	
260-263 °C at 4 mmHg	[4]	
Density	0.98 g/mL at 25 °C	[4][5]
Refractive Index	n _{20/D} 1.490	[4][5]

Experimental Protocols

While specific experimental documentation for the determination of **4,6-Dimethylpyrimidine**'s physical properties is not readily available, the following section describes generalized, standard laboratory procedures for measuring the melting and boiling points of organic compounds.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which a solid compound transitions into a liquid. A pure crystalline solid typically exhibits a sharp melting point over a narrow range of 0.5-1°C.[6]

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Sample of **4,6-Dimethylpyrimidine** (in solid form, requires cooling below 25°C)
- Thermometer

Procedure:

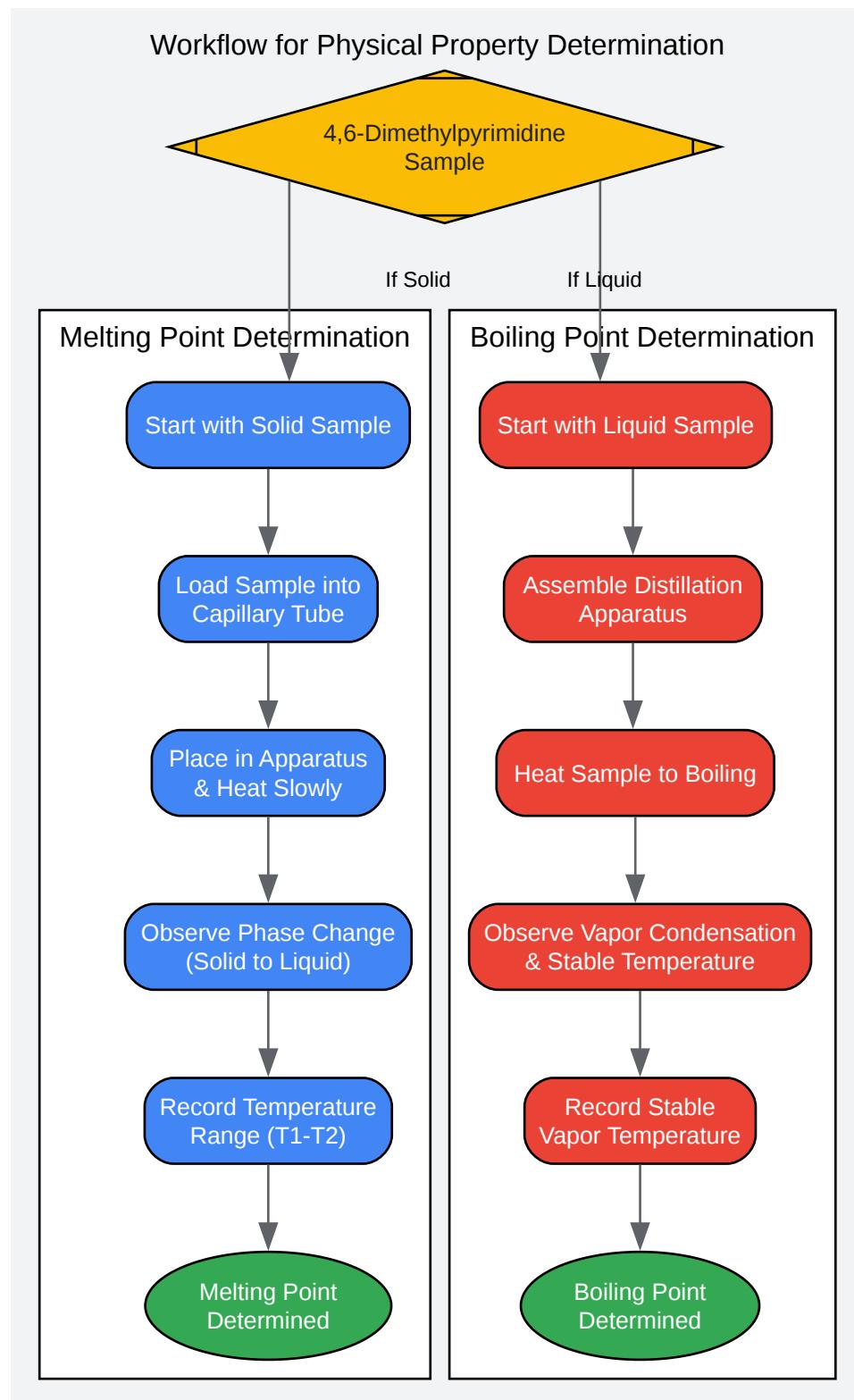
- A small amount of the solidified **4,6-Dimethylpyrimidine** is introduced into the open end of a capillary tube.
- The tube is gently tapped to pack the sample into the sealed end, filling it to a height of 1-2 mm.[6][7]
- The capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[7]
- The sample is heated at a controlled, slow rate.
- The temperature is recorded at the first sign of melting (T1) and when the last crystal disappears (T2).[6] The melting point is reported as the T1-T2 range.

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Apparatus and Materials:

- Distillation flask
- Condenser
- Receiving flask
- Heating mantle or oil bath
- Thermometer
- Boiling chips
- Sample of liquid **4,6-Dimethylpyrimidine**


Procedure:

- The distillation flask is charged with a sample of **4,6-Dimethylpyrimidine** and a few boiling chips to ensure smooth boiling.

- The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
- The flask is heated gently.
- As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask.
- The temperature is monitored, and the boiling point is recorded when the temperature reading becomes stable, which corresponds to the temperature of the vapor in equilibrium with the boiling liquid.
- It is crucial to note the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.[\[6\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the physical properties discussed.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for melting and boiling point determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-Dimethylpyrimidine | C6H8N2 | CID 15257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4,6-dimethylpyrimidine [stenutz.eu]
- 4. 4,6-Dimethylpyrimidine = 93 , technical grade 1558-17-4 [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Physical properties of 4,6-Dimethylpyrimidine (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031164#physical-properties-of-4-6-dimethylpyrimidine-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com